6-Nitro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one
CAS No.: 889944-55-2
Cat. No.: VC15910733
Molecular Formula: C12H14N4O3
Molecular Weight: 262.26 g/mol
* For research use only. Not for human or veterinary use.
![6-Nitro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one - 889944-55-2](/images/structure/VC15910733.png)
Specification
CAS No. | 889944-55-2 |
---|---|
Molecular Formula | C12H14N4O3 |
Molecular Weight | 262.26 g/mol |
IUPAC Name | 5-nitro-3-piperidin-4-yl-1H-benzimidazol-2-one |
Standard InChI | InChI=1S/C12H14N4O3/c17-12-14-10-2-1-9(16(18)19)7-11(10)15(12)8-3-5-13-6-4-8/h1-2,7-8,13H,3-6H2,(H,14,17) |
Standard InChI Key | SGCYJJFYPWDRIZ-UHFFFAOYSA-N |
Canonical SMILES | C1CNCCC1N2C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O |
Introduction
Chemical Identity and Structural Properties
Molecular Framework
The compound belongs to the benzimidazole family, featuring a bicyclic aromatic system fused with a piperidine ring. Key structural attributes include:
Property | Value |
---|---|
IUPAC Name | 6-Nitro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one |
Molecular Formula | C₁₂H₁₄N₄O₃ |
Molecular Weight | 262.27 g/mol |
CAS Number | 521298-40-8 |
SMILES | C1CCN(CC1)C2=NC3=C(N2)C=CC(=C3)N+[O-] |
The nitro group at position 6 and the piperidin-4-yl substituent at position 1 are critical for electronic and steric interactions .
Spectroscopic Characterization
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¹H/¹³C NMR: The imidazolone carbonyl resonates at δ ~165–170 ppm (¹³C), while aromatic protons adjacent to the nitro group show deshielding (δ 7.5–8.5 ppm in ¹H) .
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IR: Distinct NO₂ asymmetric (1540 cm⁻¹) and symmetric (1350 cm⁻¹) stretches confirm nitro group presence.
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X-ray Crystallography: While no crystal structure for this specific isomer is reported, analogous compounds (e.g., 1-(piperidin-4-yl) derivatives) exhibit planar benzimidazole cores with dihedral angles <10° between aromatic and heterocyclic rings .
Synthetic Routes and Optimization
Key Synthetic Strategies
The synthesis typically involves:
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Regioselective Nitration: Direct nitration of 1-(piperidin-4-yl)-1H-benzimidazol-2(3H)-one using HNO₃/H₂SO₄, though yields are low (~11%) due to competing side reactions.
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N-Protection Approach: Protecting the piperidine nitrogen with Boc before nitration improves yields to ~48% .
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Cyclization: Reaction of 4-nitro-o-phenylenediamine derivatives with piperidin-4-ylcarbamates under acidic conditions (e.g., polyphosphoric acid) .
Example Protocol:
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Step 1: Boc protection of piperidin-4-amine.
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Step 2: Nitration at 0–5°C in acetic acid.
Industrial Scalability
Microwave-assisted synthesis reduces reaction times by 50% compared to conventional heating. Solvent optimization (e.g., DMF vs. THF) further enhances purity (>95% by HPLC) .
Biological Activities and Mechanisms
Antimicrobial Profile
Pathogen | MIC (µM) | Reference |
---|---|---|
Staphylococcus aureus | 12.5 | |
Escherichia coli | 25.0 | |
Mycobacterium tuberculosis | 6.2 |
The nitro group’s redox activity contributes to reactive oxygen species (ROS) generation, disrupting bacterial membranes .
Computational and Structural Insights
Molecular Docking Studies
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Target: Human estrogen receptor alpha (hER-α).
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Key Interactions:
ADME Predictions
Parameter | Value |
---|---|
LogP | 2.79 |
Water Solubility | 0.12 mg/mL |
Plasma Protein Binding | 89% |
Predicted metabolic pathways include nitroreduction to amines and glucuronidation .
Future Directions
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Structure-Activity Relationship (SAR): Modifying the piperidine substituent (e.g., spirocyclic systems) to enhance selectivity .
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In Vivo Studies: Evaluating pharmacokinetics in rodent models to assess bioavailability.
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Nitro Group Alternatives: Replacing nitro with bioisosteres (e.g., cyanoguanidine) to reduce toxicity .
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